molecular formula C21H24N4O B8728140 N-(5-tert-Butylindan-1-yl)-N'-(1H-indazol-4-yl)urea

N-(5-tert-Butylindan-1-yl)-N'-(1H-indazol-4-yl)urea

Cat. No. B8728140
M. Wt: 348.4 g/mol
InChI Key: TYOYXJNGINZFET-UHFFFAOYSA-N
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Description

N-(5-tert-Butylindan-1-yl)-N'-(1H-indazol-4-yl)urea is a useful research compound. Its molecular formula is C21H24N4O and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-tert-Butylindan-1-yl)-N'-(1H-indazol-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-tert-Butylindan-1-yl)-N'-(1H-indazol-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(5-tert-Butylindan-1-yl)-N'-(1H-indazol-4-yl)urea

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea

InChI

InChI=1S/C21H24N4O/c1-21(2,3)14-8-9-15-13(11-14)7-10-18(15)24-20(26)23-17-5-4-6-19-16(17)12-22-25-19/h4-6,8-9,11-12,18H,7,10H2,1-3H3,(H,22,25)(H2,23,24,26)

InChI Key

TYOYXJNGINZFET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=NN4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 4-({[(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)amino]carbonyl}amino)-1H-indazole-1-carboxylate (5.67 g, 14 mmol) in tetrahydrofuran (20 ml) was treated with A 5M solution of sodium hydroxide in methanol (8 ml, 40 mmol). After stirring for 30 minutes, the reaction mixture was diluted with water and filtered. The solid was air-dried and then treated with ethanolic HCl to provide the title compound as the hydrochloride salt. 1H NMR (DMSO-d6) δ 1.06 (t, 1.8H, EtOH), 1.27 (s, 9H), 1.75-1.88 (m, 1H), 2.40-2.48 (m, 1H), 2.76-2.88 (m, 1H), 2.90-3.01 (m, 1H), 3.44 (q, 1.2H, EtOH), 5.12 (m, 1H), 6.84 (br d, 1H), 7.05 (d, 1H), 7.20, (m, 1H), 7.26 (s, 2H), 7.31 (s, 1H), 7.69 (d, 1H), 8.10 (s, 1H), 8.70 (s, 1H); MS (ESI+): 349 (M+H)+; Elemental: Calculated for C21H24N4O.HCl.0.6EtOH.0.6H2O: C62.98, H7.09, N13.23; Found: C63.09, H6.97, N13.18.
Name
Methyl 4-({[(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)amino]carbonyl}amino)-1H-indazole-1-carboxylate
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5.67 g
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8 mL
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20 mL
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